LogP-Driven Developability Window: N-Ethyl vs. N-Methyl and N-Benzyl Analogs
The calculated LogP of 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone (866135-98-0) is 1.57 , which positions it within the optimal drug-likeness window (LogP 1–3). The N-methyl analog (CAS 166520-35-0) has a lower LogP of 0.93 , indicating greater aqueous solubility but potentially reduced membrane permeability. Conversely, the N-benzyl analog (CAS 866149-99-7, MW 333.34) carries an additional phenyl ring that raises MW by ~62 Da and pushes LogP substantially above 2.5, increasing the risk of poor solubility and off-target promiscuity . This intermediate LogP may confer a balanced absorption and distribution profile relative to both more polar and more lipophilic congeners.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.57 |
| Comparator Or Baseline | N-Methyl analog (CAS 166520-35-0): LogP = 0.93; N-Benzyl analog (CAS 866149-99-7): MW 333.34, estimated LogP > 2.5 |
| Quantified Difference | ΔLogP ≈ +0.64 vs. N-methyl; ΔLogP ≈ −1.0 to −1.5 vs. N-benzyl |
| Conditions | Predicted LogP values from ChemSrc and Leyan computational chemistry data |
Why This Matters
LogP directly influences absorption, distribution, and assay compatibility; a value of 1.57 avoids the excessively low LogP that can limit cell permeability while mitigating the high LogP that drives non-specific binding and poor solubility.
